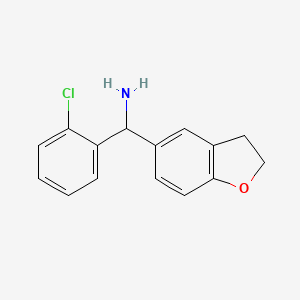![molecular formula C9H18N2 B1420325 (8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE CAS No. 1137476-92-6](/img/structure/B1420325.png)
(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE
描述
(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE is a bicyclic amine compound with the molecular formula C9H18N2. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure consists of a bicyclic ring system with a nitrogen atom, making it a significant compound in medicinal chemistry and pharmacology.
作用机制
Target of Action
The primary target of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanamine is currently unknown. This compound is structurally related to the family of tropane alkaloids , which are known to interact with various targets in the nervous system.
Mode of Action
The mode of action of 8-Methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, typically exert their effects by binding to and modulating the activity of various receptors in the nervous system
Biochemical Pathways
The biochemical pathways affected by 8-Methyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may potentially influence neurotransmitter pathways . .
Result of Action
The molecular and cellular effects of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanamine are currently unknown. Given its structural similarity to tropane alkaloids, it may potentially have effects on the nervous system . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Methyl-8-azabicyclo[32Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s activity
生化分析
Biochemical Properties
{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission.
Cellular Effects
The effects of {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving acetylcholine. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels, which can enhance cholinergic signaling. This can lead to changes in gene expression and alterations in cellular metabolism. For example, in neuronal cells, this compound can enhance synaptic plasticity and improve cognitive functions .
Molecular Mechanism
At the molecular level, {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This inhibition is competitive, meaning that the compound competes with acetylcholine for binding to the enzyme. Additionally, {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine can activate nicotinic acetylcholine receptors, leading to increased ion flow and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained increases in acetylcholine levels, which can have lasting effects on cellular function. In vitro studies have demonstrated that the compound can maintain its activity for several hours, while in vivo studies suggest that its effects can persist for days .
Dosage Effects in Animal Models
The effects of {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine vary with different dosages in animal models. At low doses, the compound can enhance cognitive functions and improve memory retention. At higher doses, it can cause adverse effects such as muscle tremors and convulsions. These toxic effects are likely due to excessive cholinergic stimulation, which can overwhelm the nervous system . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.
Metabolic Pathways
{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites retain biological activity and can further influence cellular processes. The compound’s metabolism can also affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, it can accumulate in specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release .
Subcellular Localization
The subcellular localization of {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine is critical for its activity and function. The compound is often found in the cytoplasm and within synaptic vesicles. It can also localize to the endoplasmic reticulum and Golgi apparatus, where it may undergo post-translational modifications. These modifications can influence the compound’s targeting signals and direct it to specific cellular compartments, enhancing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE typically involves the following steps:
Formation of the Bicyclic Ring System: The initial step involves the construction of the 8-azabicyclo[3.2.1]octane scaffold.
Introduction of the Methyl Group: The methyl group is introduced at the 8-position of the bicyclic ring system through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives.
科学研究应用
(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure but different functional groups.
Pseudotropine: A stereoisomer of tropine with different biological activities.
Atropine: A well-known tropane alkaloid used in medicine for its anticholinergic properties.
Uniqueness
(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties compared to other tropane alkaloids .
属性
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLGJYZMVRWAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid](/img/structure/B1420246.png)

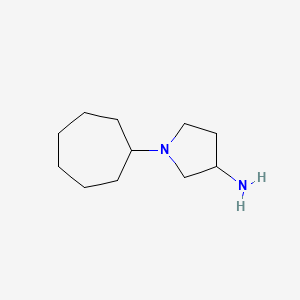
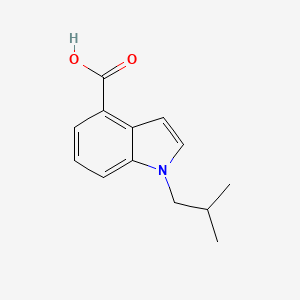

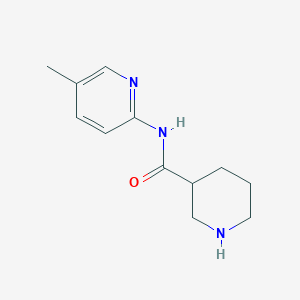
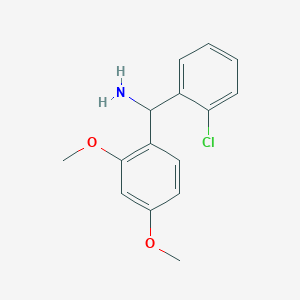
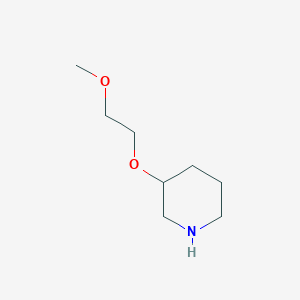
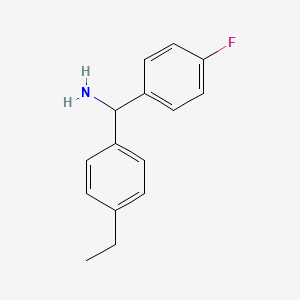
![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)
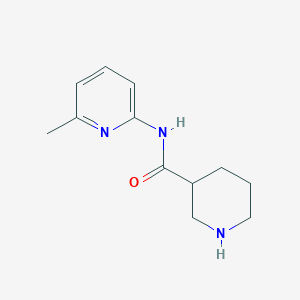
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one](/img/structure/B1420264.png)
